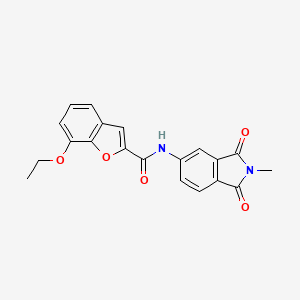

7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-3-26-15-6-4-5-11-9-16(27-17(11)15)18(23)21-12-7-8-13-14(10-12)20(25)22(2)19(13)24/h4-10H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMKRRYIWOHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.

Attachment of Phthalimide Moiety: The phthalimide group is attached via a condensation reaction between the benzofuran derivative and phthalic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the phthalimide moiety, typically using lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can take place on the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. The presence of the phthalimide moiety is particularly significant, as it is known to interact with biological macromolecules.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its benzofuran core is of interest in the design of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, while the phthalimide moiety can form hydrogen bonds with proteins, affecting their function. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs include benzofuran-2-carboxamides with variations in substituents at the 7-position and the amide-linked group. Key comparisons are summarized below:

Key Observations:

Substituent Effects at the 7-Position :

- Methoxy (—OCH₃) vs. Ethoxy (—OCH₂CH₃): Ethoxy increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. Methoxy analogs exhibit moderate bioactivity in antioxidant assays .

- Hydroxy (—OH) groups, as in 7-hydroxy derivatives, improve antioxidant efficacy due to radical-scavenging capacity but may limit metabolic stability .

Amide Substituent Influence: Phenyl groups: Provide π-π stacking interactions with aromatic residues in biological targets but lack hydrogen-bonding donors.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~380.4 vs. ~295.3 for methoxy-phenyl analog) may impact pharmacokinetics, requiring evaluation of Lipinski’s rule compliance.

Hypothesized Bioactivity Profile:

While direct data for the target compound is unavailable, structural analogs suggest:

- Kinase inhibition: The isoindolinone group resembles pharmacophores in kinase inhibitors (e.g., imatinib), suggesting possible anticancer applications.

Biological Activity

The compound 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.31 g/mol. Its structure features a benzofuran core linked to an isoindoline moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing the isoindoline structure have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Antitumor Activity of Isoindoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 15 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |

| 7-Ethoxy-N-(...) | HeLa (Cervical) | 12 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Some studies suggest that benzofuran derivatives possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several benzofuran derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting potential as therapeutic agents in treating infections.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic factors.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Studies utilizing structure-activity relationship (SAR) analyses have identified specific modifications that increase potency against cancer cell lines while reducing toxicity.

Table 2: SAR Analysis for Enhanced Activity

| Modification | Effect on Activity | Observations |

|---|---|---|

| Ethoxy group addition | Increased solubility | Improved bioavailability |

| Dioxoisoindoline modification | Enhanced selectivity | Reduced off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.